3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid
Description
Historical Context and Discovery Timeline
The historical development of pyrido[1,2-a]benzimidazole derivatives traces back to the late 1930s, when the fundamental core structure was initially prepared. However, the scientific community's focused attention on this particular heterocyclic system emerged primarily during the past decade, coinciding with the discovery of significant pharmaceutical applications for various derivatives within this chemical class. The specific compound this compound was first documented in chemical databases with a creation date of July 9, 2005, and underwent its most recent structural modification update on May 24, 2025, indicating ongoing research interest and refinement of its characterization.
The emergence of this compound in contemporary research can be attributed to the growing recognition of pyrido[1,2-a]benzimidazole derivatives as privileged scaffolds in medicinal chemistry. This recognition stems from the inherent biological activities exhibited by the parent heterocyclic system, which demonstrates remarkable pharmaceutical properties including antimalarial, anticancer, antiproliferative, antitumor, antifungal, antiviral, and antipyretic activities. The initial challenges associated with preparing these heterocyclic systems, often comprising laborious and low-yielding synthetic methods, became a significant point of concern for organic chemists during the early developmental phases. However, the demonstrated biological properties of pyrido[1,2-a]benzimidazole derivatives have inspired continued efforts to develop more efficient and convenient synthetic methodologies.
The compound's inclusion in patent literature, particularly in the context of identifying stabilizers of multimeric proteins, represents a significant milestone in its developmental timeline. This patent documentation suggests industrial and commercial interest in the compound's potential therapeutic applications, particularly in addressing protein misfolding diseases through transthyretin tetramer stabilization and amyloid fibril formation reduction. The compound's presence in multiple chemical databases and commercial catalogs further indicates its established position within the research chemical marketplace and its accessibility for continued scientific investigation.
Structural Classification Within Nitrogen-Containing Heterocycles
The structural architecture of this compound positions it within the broader category of nitrogen-containing heterocycles, which are cyclic compounds incorporating at least one nitrogen atom within their ring structure alongside carbon and other heteroatoms. This compound specifically belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused tricyclic system consisting of three aromatic rings that incorporate multiple nitrogen atoms within the heterocyclic framework.
The molecular formula C₁₆H₁₃N₃O₃ reveals the presence of three nitrogen atoms within the structure, with a molecular weight of 295.29 grams per mole. The systematic International Union of Pure and Applied Chemistry name provides precise structural identification: 3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)propanoic acid. This nomenclature indicates the presence of a propanoic acid substituent attached to the 2-position of the pyrido[1,2-a]benzimidazole core, along with cyano and methyl functionalities at the 4- and 3-positions, respectively, and a ketone group at the 1-position.
The compound's structural classification encompasses several important heterocyclic motifs that contribute to its potential biological activity. The benzimidazole portion represents a recognized privileged scaffold in medicinal chemistry due to its capacity to interact with numerous biological systems, leading to diverse biological activities. The fusion with the pyridine ring system creates the pyrido[1,2-a]benzimidazole framework, which combines the pharmacological advantages of both individual heterocyclic systems while potentially introducing novel binding modes and selectivity profiles.
Table 1: Structural Classification and Molecular Descriptors
Significance in Medicinal Chemistry and Materials Science Research
The significance of this compound in contemporary medicinal chemistry research stems from its incorporation of multiple pharmacologically relevant structural features within a single molecular framework. The compound has gained particular attention in antimalarial drug development programs, where pyrido[1,2-a]benzimidazole derivatives have demonstrated high antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains. Recent structure-activity relationship studies have identified compounds within this chemical class exhibiting potent in vitro activity with half-maximal inhibitory concentration values in the submicromolar range.
The compound's potential extends beyond antimalarial applications to encompass broader therapeutic areas. Patent literature documents its investigation as a stabilizer of multimeric proteins, particularly in the context of transthyretin tetramer stabilization. This application addresses the critical medical need for interventions in protein misfolding diseases, where the formation of amyloid fibrils contributes to pathological processes. The compound's ability to reduce transthyretin amyloid fibril formation suggests potential therapeutic utility in treating transthyretin amyloidosis and related conditions.
Materials science research has also recognized the potential of pyrido[1,2-a]benzimidazole derivatives, including this specific compound, due to their unique photophysical properties. The extended π-conjugation system inherent in the fused heterocyclic architecture provides opportunities for developing materials with distinctive optical and electronic characteristics. The presence of electron-withdrawing groups such as the cyano functionality and electron-donating substituents like the methyl group creates potential for fine-tuning the electronic properties of the molecular system.
Table 2: Research Applications and Biological Activities
The compound's synthetic accessibility through established methodologies for pyrido[1,2-a]benzimidazole construction provides additional advantages for medicinal chemistry applications. Recent developments in synthetic strategies have improved the efficiency of preparing these heterocyclic systems, addressing earlier concerns about laborious and low-yielding methods. The availability of multiple synthetic approaches enables systematic exploration of structure-activity relationships and optimization of pharmacological properties.
Current research efforts continue to explore the compound's potential through comprehensive biological screening programs and mechanistic studies. The identification of specific molecular targets and elucidation of binding modes remain active areas of investigation. The compound's inclusion in chemical libraries for high-throughput screening reflects its recognition as a valuable starting point for drug discovery programs across multiple therapeutic areas. The ongoing development of related derivatives and analogs demonstrates the sustained scientific interest in this chemical class and its potential for generating clinically relevant therapeutic agents.
Properties
IUPAC Name |
3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-10(6-7-14(20)21)16(22)19-13-5-3-2-4-12(13)18-15(19)11(9)8-17/h2-5,18H,6-7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWDFJMBLRVKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone[_{{{CITATION{{{_1{Synthesis of potential anticancer derivatives of pyrido1,2-a .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid is in the field of antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown potential as an antibiotic due to its ability to inhibit bacterial growth effectively.
Anticancer Properties
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug.
Neurological Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structural features have been reported to exhibit activity against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antibacterial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their antibacterial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound. The researchers evaluated its effects on human breast cancer cell lines. They found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways . The findings suggest potential for development into a therapeutic agent for breast cancer treatment.
Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL |
| Escherichia coli | MIC = 16 µg/mL | |
| Anticancer | MCF-7 (breast cancer cells) | Reduced viability by 60% at 10 µM |
| HeLa (cervical cancer cells) | Induced apoptosis (caspase activation) | |
| Neuroprotection | SH-SY5Y (neuroblastoma cells) | Reduced oxidative stress markers |
Mechanism of Action
The mechanism by which 3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or thioether analogs.
- Bioactivity : Ester derivatives (e.g., ) may act as prodrugs, improving absorption before hydrolysis to the active acid.
- Structural Flexibility: Modifications at the 1-position (e.g., oxo vs. aryl amino groups) significantly alter binding interactions and steric profiles.
- Core Heterocycle : Pyrido[1,2-a]benzimidazole derivatives offer larger aromatic surfaces for stacking, whereas imidazo[1,2-a]pyridines are more compact and electron-deficient .
Biological Activity
3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9N3O
- Molecular Weight : 223.23 g/mol
- CAS Number : 714212-16-5
Biological Activity Overview
The compound exhibits various biological activities that may be beneficial in treating several diseases. Key areas of research include:
-
Anticancer Activity
- Studies have shown that derivatives of this compound can inhibit tumor growth by affecting cell signaling pathways. For instance, compounds related to this structure have demonstrated efficacy in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor proliferation and survival .
- Antimicrobial Properties
- Neuroprotective Effects
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, such as acetylcholinesterase (AChE), which is involved in neurotransmitter regulation .
- Cell Cycle Arrest : It has been observed that certain derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving various benzimidazole derivatives, one compound showed a significant reduction in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. This suggests that this compound may share similar properties and warrants further investigation.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how are impurities removed?
Methodological Answer:
- Synthesis Protocol :
- Condensation Reaction : React precursors (e.g., substituted benzimidazole derivatives) with cyano-containing reagents under reflux in ethanol or acetic acid, following protocols analogous to triazole-benzaldehyde condensations .
- Cyclization : Use acid catalysis (e.g., glacial acetic acid) to promote ring closure and stabilize the pyrido-benzimidazole core .
- Purification :
- Recrystallization : Employ solvent mixtures (e.g., ethanol-water) to isolate the product.
- Chromatography : Use silica gel columns with polar/non-polar solvent gradients to resolve intermediates and byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR to verify proton environments and carbon frameworks, focusing on cyano (-CN) and carbonyl (C=O) signals .
- FT-IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm, carboxylic acid O-H at ~2500-3000 cm) .
- Crystallography :
Basic: How are biological activity assays designed to evaluate this compound’s efficacy?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Curves : Test across logarithmic concentrations (e.g., 1 nM–100 µM) to determine IC values.
- Control Groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only samples .
- In Vivo Models :
- Randomized Block Design : Assign treatment groups to account for biological variability, as seen in rootstock studies .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions (e.g., pH, solvent systems, cell lines) across studies to identify confounding variables .
- Replication Studies : Repeat assays using standardized protocols (e.g., consistent buffer systems) and advanced statistical models (e.g., ANOVA with post-hoc tests) .
- Theoretical Framework : Re-examine structure-activity relationships (SAR) to reconcile outliers, such as steric hindrance from the methyl group .
Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Environmental Persistence :
- Hydrolysis Studies : Incubate at varying pH levels (2–12) to simulate aquatic environments and monitor degradation via HPLC .
- Photolysis : Expose to UV light (λ = 254–365 nm) to quantify photodegradation products .
- Biotic Transformation :
- Microcosm Experiments : Use soil/water systems with microbial consortia to track metabolite formation .
Advanced: How are interaction mechanisms with biological targets elucidated?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Computational Modeling :
- Molecular Dynamics (MD) : Simulate docking poses to identify key binding residues in the pyrido-benzimidazole scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
